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Compound of Interest

Compound Name: Tergitol

Cat. No.: B094223

Technical Support Center: Minimizing Tergitol
Interference in qPCR

This guide provides researchers, scientists, and drug development professionals with a
centralized resource for troubleshooting and overcoming challenges associated with Tergitol
(and its equivalent, NP-40) interference in downstream quantitative PCR (gPCR) applications.

Frequently Asked Questions (FAQSs)

Q1: What is Tergitol (NP-40) and why is it used?

Tergitol, also known as Nonidet P-40 (NP-40), is a non-ionic surfactant or detergent.[1][2] It is
widely used in molecular biology for its ability to lyse cell membranes to release proteins and
cellular organelles.[3][4][5] Its non-denaturing properties are often preferred because it can
solubilize membrane components while preserving the biological activity of many proteins.[6][7]

Q2: How does Tergitol interfere with gqPCR?

While essential for cell lysis, residual Tergitol can significantly inhibit downstream enzymatic
reactions like qPCR. The primary mechanisms of interference include:

» DNA Polymerase Inhibition: Detergents can directly interact with and inhibit the activity of
DNA polymerases, like Taq polymerase, which is critical for DNA amplification.[8][9] This
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leads to reduced amplification efficiency, resulting in delayed quantification cycle (Cq) values
and inaccurate quantification.[8][10]

« Interference with Reverse Transcriptase: In RT-gPCR, non-ionic detergents can also affect
the activity of reverse transcriptase, the enzyme that synthesizes cDNA from an RNA
template.[11] This can lead to an underestimation of the initial amount of target RNA.

e Fluorescence Quenching: Some substances can interfere with the fluorescent dyes (like
SYBR Green) or probes (like TagMan) used for detection in gPCR, leading to a weaker
signal and inaccurate results.[8]

Q3: What are the signs of Tergitol interference in my gPCR data?
Common indicators of PCR inhibition in your data include:

» Increased Cq Values: A noticeable shift to higher Cg values in your samples compared to
your positive controls.[10]

o Reduced Amplification Efficiency: The slope of your standard curve is outside the acceptable
range (typically -3.1 to -3.6, corresponding to 90-110% efficiency). Efficiencies over 110%
can also indicate inhibition, especially in concentrated samples.[12]

o Complete Amplification Failure: No amplification is observed in samples that are expected to
contain the target nucleic acid.

 Inconsistent Replicates: High variability among technical replicates for the same sample.

Troubleshooting Guide

If you suspect Tergitol is affecting your qPCR results, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Tergitol
Interference

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7072044/
https://www.ojp.gov/pdffiles1/nij/grants/249148.pdf
https://pubmed.ncbi.nlm.nih.gov/4116919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7072044/
https://www.benchchem.com/product/b094223?utm_src=pdf-body
https://www.ojp.gov/pdffiles1/nij/grants/249148.pdf
https://www.researchgate.net/post/What_can_be_the_source_of_qPCR_inhibition
https://www.benchchem.com/product/b094223?utm_src=pdf-body
https://www.benchchem.com/product/b094223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Suspected qPCR
Inhibition

Observe High Cq, Low Efficiency,
or No Amplification

Step 1: Run a
Dilution Series

Dilute sample (e.g., 1:10, 1:100)

Does Cq value
decrease proportionally
with dilution?

No
decreases more than expected
or amplification appears)

(Cq Yes

Step 2: Choose a
Detergent Removal Method

Select based on sample
type and availability

Recommended:
Silica-Based Column Cleanup

'

Alternative:
Phenol-Chloroform Extraction

l

Step 3: Re-run gPCR
with cleaned sample
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Caption: Troubleshooting workflow for identifying and resolving gPCR inhibition.
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Step 1: Confirming Inhibition with a Dilution Series

Before proceeding with extensive cleanup, confirm that an inhibitor is the likely cause. Prepare
a serial dilution of your problematic sample (e.g., 1:5, 1:10, 1:100) and run gPCR on each
dilution.

« If inhibition is present: You will observe that a diluted sample shows a lower Cq value than
expected, or amplification may appear where there was none in the concentrated sample.
This occurs because you are diluting the inhibitor to a concentration where it no longer
significantly affects the reaction.

« If no inhibition is present: The Cq values will increase predictably with each dilution factor.

Step 2: Removing Tergitol from Your Sample

If inhibition is confirmed, the most effective solution is to remove the detergent. Standard
nucleic acid purification kits are highly effective at removing detergents and other
contaminants.
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Method

Principle

Pros

Cons

Silica-Based Spin

Columns

Nucleic acids bind to a
silica membrane in the
presence of
chaotropic salts, while
contaminants like
detergents are

washed away.

Fast, reliable, high-
purity RNA/DNA.

Can result in some
loss of nucleic acid

material.

Phenol-Chloroform

Extraction

Phenol and
chloroform denature
proteins and separate
lipids and other
organic contaminants
from the aqueous
phase containing

nucleic acids.[13]

Effective for removing
proteins and some

detergents.

Involves hazardous
chemicals; risk of
phenol carryover
which also inhibits
qPCR.[12][13]

Ethanol/Isopropanol

Precipitation

Nucleic acids are
precipitated out of
solution using alcohol,
leaving soluble
contaminants like

detergents behind.

Concentrates the

sample.

Less effective at
removing co-
precipitating
contaminants if not
performed carefully.
[14]

Experimental Protocols
Protocol: Detergent Removal Using a Silica-Based RNA

Cleanup Kit

This protocol provides a general guideline. Always refer to the specific manufacturer's

instructions for your chosen Kkit.

Obijective: To remove Tergitol and other inhibitors from an RNA sample prior to RT-gPCR.

Materials:
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RNA sample containing Tergitol

Commercial RNA cleanup kit (e.g., Zymo Research RNA Clean & Concentrator, Qiagen
RNeasy)

Nuclease-free water
Microcentrifuge

Ethanol (as required by the kit)
Methodology:

Binding: Add the recommended volume of binding buffer (often containing ethanol) to your
RNA sample. Mix thoroughly by pipetting.

Loading: Transfer the entire mixture to the provided spin column placed within a collection
tube.

Centrifugation: Centrifuge at 212,000 x g for 30-60 seconds. Discard the flow-through from
the collection tube.

First Wash: Add the recommended volume of the first wash buffer to the column. Centrifuge
for 30-60 seconds and discard the flow-through. This step helps remove proteins and other
contaminants.

Second Wash: Add the recommended volume of the second wash buffer (usually containing
ethanol) to the column. Centrifuge for 1-2 minutes to ensure all wash buffer is removed. This
step is critical for removing salts and detergents.

Dry Spin: After discarding the final wash, centrifuge the empty column again for 1 minute to
remove any residual ethanol, which can also inhibit gPCR.

Elution: Transfer the column to a new, nuclease-free collection tube. Add an appropriate
volume (e.g., 15-30 uL) of nuclease-free water directly to the center of the silica membrane.

Incubation & Elution: Let it stand for 1-2 minutes at room temperature, then centrifuge for 1
minute to elute the purified RNA. The resulting eluate is ready for use in RT-gPCR.
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Mechanism of Interference and Alternatives
Diagram: Mechanism of Tergitol Interference in gPCR
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Binds & Inhibits

DNA Template dNTPs Enzyme Activity

Taq Polymerase

Amplified DNA

Click to download full resolution via product page

Caption: Tergitol can directly inhibit Taq polymerase, hindering DNA amplification.

Quantitative Data on Detergent Effects

The inhibitory concentration of a detergent can vary depending on the specific gPCR assay
and master mix used. Non-ionic detergents like Tergitol (NP-40) and Triton X-100 have been
shown to enhance the activity of some enzymes at very low concentrations but become
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inhibitory as the concentration increases, particularly around and above their critical micelle
concentration (CMC).[11][15][16]

Detergent

Type

Critical Micelle
Concentration
(CMC)

General
Observation in
PCR

Tergitol (NP-40)

Non-ionic

~0.05-0.09 mM (~232
mg/L)[1][17]

Can be inhibitory to
both reverse
transcriptase and
DNA polymerase at
concentrations used
for cell lysis.[9][11]

Triton X-100

Non-ionic

~0.2-0.9 mM

Similar inhibitory
profile to NP-40.[15]

Tween-20

Non-ionic

~0.06 mM

Generally considered
milder and less

inhibitory than NP-40
or Triton X-100 at low

concentrations.[15]

SDS

Anionic

~8 mM

Strong inhibitor of Taq
polymerase, even at
very low
concentrations. Must
be thoroughly
removed.

CHAPS

Zwitterionic

~4-8 mM

Often has a less
pronounced effect on
enzyme activity
compared to other
non-ionic detergents.
[15]

Note: CMC values are approximate and can be affected by buffer composition, temperature,

and ionic strength.[16]
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Alternatives to Tergitol for qPCR-Compatible Lysis

If you are developing a workflow from scratch, consider using a lysis buffer with detergents that
are known to be more compatible with downstream enzymatic reactions or are more easily
removed. Several commercial lysis buffers are available that are validated for direct addition to
PCR (direct-to-PCR kits) without a separate nucleic acid purification step.[18] Alternatively,
detergents like Tween-20 or CHAPS may be suitable substitutes in some applications.[15] A
study by Sigma-Aldrich indicated that TERGITOL™ 15-S-7 and 15-S-9 worked well for cell
lysis and were compatible with downstream protein and nucleic acid applications.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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